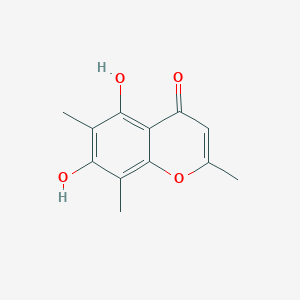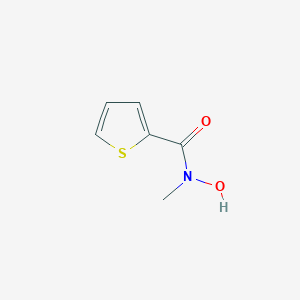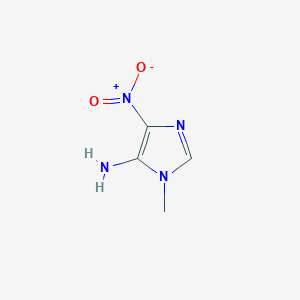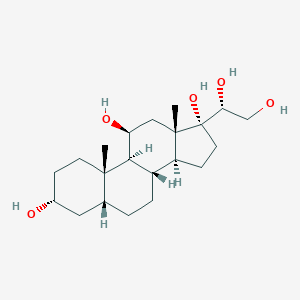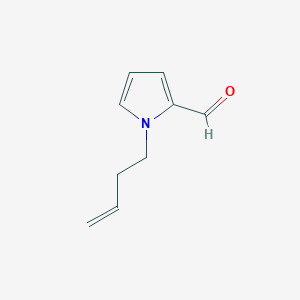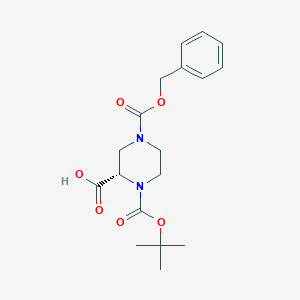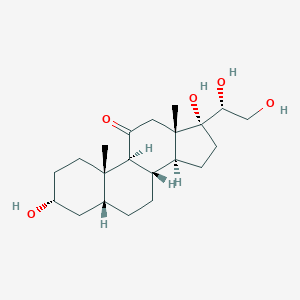
Beta-Cortolone
概要
説明
Beta-Cortolone is a 21-hydroxy steroid, which is a metabolite of cortisol. This compound is involved in various biological processes and is found in human urine as a metabolite of cortisol .
作用機序
Target of Action
Beta-Cortolone, also known as β-cortolone, is a metabolite of cortisol . It belongs to the class of organic compounds known as 21-hydroxysteroids . These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone . The primary targets of this compound are glucocorticoid receptors, which are ligand-dependent transcription factors . Glucocorticoids are steroid hormones that are crucial for the preservation of homeostasis .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, and modulates their activity. This interaction results in changes in the transcription of specific genes, leading to alterations in various physiological processes .
Biochemical Pathways
This compound affects several biochemical pathways. It is a precursor of vitamin A, which essentially functions in many biological processes including vision . This compound can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .
Pharmacokinetics
It is known that this compound is a metabolite of cortisol, suggesting that it is formed in the body through metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. As an antioxidant, this compound presents significant efficacy against the reactive oxygen species singlet oxygen . It acts as a scavenger of lipophilic radicals within the membranes of every cell compartment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, a variety of environmental factors can put excess stress on beta cells by encouraging the hyperfunctioning of beta cells or by increasing insulin resistance .
生化学分析
Biochemical Properties
Beta-Cortolone is involved in several biochemical reactions, primarily through its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is 20β-hydroxysteroid dehydrogenase, which catalyzes the conversion of cortisol to this compound This interaction is crucial for the regulation of cortisol levels in the body
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of glucocorticoids. It interacts with enzymes such as 20β-hydroxysteroid dehydrogenase, which catalyzes its formation from cortisol This interaction is crucial for maintaining the balance of cortisol and its metabolites in the body
準備方法
The preparation of Beta-Cortolone involves the synthesis of cortisol and its subsequent metabolism. The synthetic routes typically involve the hydroxylation of cortisol at the 21-position. Industrial production methods may include the use of liquid chromatography and mass spectrometry for the isolation and quantification of this compound from biological samples .
化学反応の分析
Beta-Cortolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone derivatives.
Reduction: It can be reduced to form dihydrocortisol derivatives.
Substitution: this compound can undergo substitution reactions at the hydroxyl group positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
Beta-Cortolone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism.
Biology: this compound is studied for its role in the metabolism of cortisol and its effects on the hypothalamus-hypophysis-adrenal axis.
Medicine: It is used in clinical diagnostics to monitor cortisol metabolism and diagnose conditions like Cushing syndrome and Addison’s disease.
Industry: This compound is used in the development of anti-doping tests to detect the abuse of corticosteroids
類似化合物との比較
Beta-Cortolone is similar to other cortisol metabolites such as alpha-cortolone, 20-alpha-dihydrocortisol, and 20-beta-dihydrocortisol. this compound is unique in its specific hydroxylation pattern and its role in the metabolism of cortisol. Similar compounds include:
- Alpha-Cortolone
- 20-Alpha-Dihydrocortisol
- 20-Beta-Dihydrocortisol These compounds share similar metabolic pathways but differ in their specific chemical structures and biological activities .
特性
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-AIEJOZITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318212 | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-66-3 | |
| Record name | β-Cortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC56997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-cortolone relate to cortisol metabolism?
A1: this compound is a major urinary metabolite of cortisol, produced through a series of enzymatic reactions. Cortisol undergoes reduction to form tetrahydrocortisol (THF) and allotetrahydrocortisol (allo-THF). These metabolites are further reduced to generate beta-cortol and this compound, respectively. [, , ]
Q2: Are there any notable differences in cortisol metabolism between species, particularly regarding this compound?
A2: Yes, significant interspecies differences exist in cortisol metabolism. For instance, humans excrete low amounts of tetrahydrocortisol and tetrahydrocortisone relative to other corticosteroid metabolites compared to macaque monkeys. Interestingly, macaques excrete 3β-cortol and 3β-cortolone, compounds not typically found in human urine. [] Squirrel monkeys display insignificant urinary excretion of tetrahydrocortisone and tetrahydrocortisol, unlike humans. Conversely, they excrete a large amount of free cortisol, a feature not prominent in humans. []
Q3: What can altered this compound levels indicate clinically?
A3: Abnormal this compound levels can be indicative of various conditions. For example, individuals with cirrhosis exhibit a distinct urinary cortisol metabolite pattern, including decreased tetrahydrocortisone and increased cortolones, particularly this compound, linked to altered enzymatic activity in the liver. [] Elevated levels of this compound, along with other cortisol metabolites, are observed in the urine of pregnant women compared to non-pregnant women, possibly reflecting fetal cortisol metabolism. [] Additionally, in patients with congenital adrenocortical unresponsiveness to ACTH, urinary excretion of this compound, along with other cortisol metabolites like THE and THF, is significantly reduced. This finding underscores the critical role of ACTH in regulating cortisol production and metabolism. []
Q4: How is this compound quantified in urine?
A4: Gas chromatography-mass spectrometry (GC/MS) is a widely employed technique for quantifying this compound in urine. This method offers high sensitivity and specificity, allowing for accurate measurement of this compound and other steroid metabolites. Prior to GC/MS analysis, urine samples typically undergo extraction, enzymatic hydrolysis, and purification steps to isolate the target compounds. [, , ]
Q5: Can you elaborate on the use of stable isotopes in studying cortisol metabolism and this compound production?
A5: Stable isotope-labeled cortisol, such as (1,2,3,4-13C) cortisol, is utilized to determine the urinary cortisol production rate (CPR), offering valuable insights into cortisol metabolism. After administering the tracer, urine is collected, and cortisol metabolites, including this compound, are isolated and analyzed using gas chromatography-mass spectrometry. This technique allows researchers to precisely measure isotope enrichment and calculate the CPR, providing a sensitive and accurate method for assessing cortisol dynamics in vivo. []
Q6: Are there specific analytical challenges related to quantifying this compound?
A6: Quantifying this compound, particularly at low concentrations, presents analytical challenges. For instance, when using (13C4)cortisol to study cortisol metabolism, secondary isotope effects can lead to a decrease in isotope enrichment in metabolites, including this compound. This necessitates careful consideration during analysis, particularly when measuring isotope dilution in urine samples collected over extended periods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


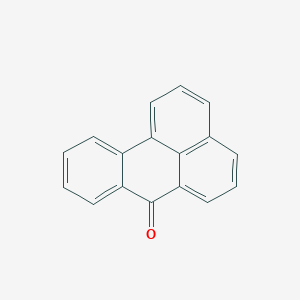
![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)
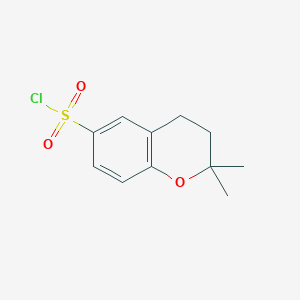
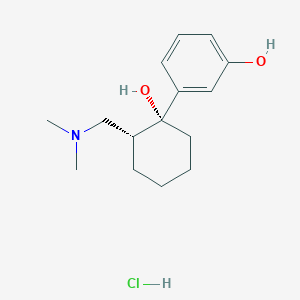
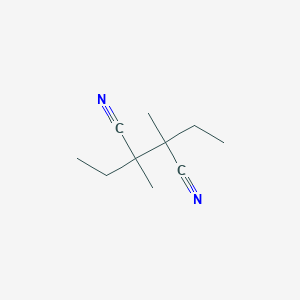
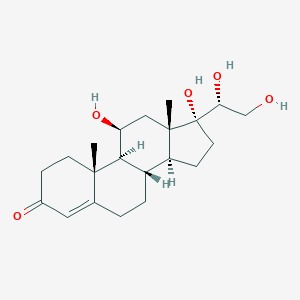
![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)
